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dOFM vs. Biopsy: Quantitative Comparison

The table below summarizes key quantitative findings from an in vivo pig model study after one week of

topical brepocitinib application, which directly addresses the core of your query [1].

Parameter dOFM Method Biopsy Method

Measured
Compartment

Dermal Interstitial Fluid (dISF) [1] Whole skin tissue (upper and lower
dermis) [1]

Key Measurement Unbound drug concentration
(dISFu) [1]

Total drug concentration [1]

Brepocitinib (3%)
Concentration

6.9 nM (dISFu, geometric mean)
[1]

12.8 µM (upper dermis) [1]

Interpretation of
Data

Reflects pharmacologically active,
unbound drug concentration [1]

Includes drug bound to tissue and
associated with skin appendages,

overestimating bioavailable drug [1]
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Parameter dOFM Method Biopsy Method

Precision &
Variability

Sufficient intra-study precision
and good inter-study

reproducibility [1]

Higher and more variable values [1]

Reliability for
Dermal Exposure

Considered a more robust and

reliable measure [1]

Considered a less reliable measure [1]

Experimental Protocols

Here are the detailed methodologies for the key experiments cited from the in vivo pig model study [1].

Dermal Open Flow Microperfusion (dOFM)

Animal Model: Domestic pigs [1].

Drug Administration: Topical application of brepocitinib 3% cream at a rate of 2.0 mg/cm² per
dose, administered twice daily (BID) for 7 days [1].

dOFM Sampling:
On day 7, dOFM is used to sample the dermal interstitial fluid (dISF) [1].

The method directly provides data on both the total and unbound drug concentrations in the
dISF [1].

The concentration of the unbound drug (dISFu) is considered the most relevant for assessing
local drug efficacy [1].

Dermal Biopsy with Heat Separation

Sample Collection: On day 7, clean punch biopsies are taken from the treatment area [1].

Heat Separation: The biopsy samples are subjected to heat separation to isolate the upper and
lower dermis layers [1].

Analysis: The total drug concentration is measured in each of the separated dermal layers [1]. This
method does not distinguish between bound and unbound drug.
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Frequently Asked Questions (FAQs)

Q1: Why is the drug concentration measured by dOFM so much
lower than from a biopsy?
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A1: The difference stems from what each method measures. dOFM samples the interstitial fluid and can

specifically measure the unbound drug fraction, which is the pharmacologically active concentration. In

contrast, a biopsy homogenizes the entire tissue sample, measuring the total drug concentration, which

includes drug molecules that are bound to proteins or trapped in skin structures and are not bioavailable. The

biopsy method thus tends to overestimate therapeutically relevant drug levels [1].

Q2: What is the main advantage of dOFM over biopsy for topical
drug development?

A2: The primary advantage is that dOFM provides a direct measurement of the unbound drug

concentration in the target site (dermal interstitial fluid), which aligns with the free drug hypothesis for

predicting clinical efficacy. This makes it a more reliable and reproducible tool for making critical go/no-go

decisions during drug development, as it more accurately reflects dermal exposure and potential

pharmacological activity [1].

Q3: Are there any limitations to using dermal biopsies for
pharmacokinetic studies?

A3: Yes. As shown in the study, dermal biopsies can be a less reliable measure of dermal exposure due to

potential contributions from drug bound to tissue and drug associated with skin appendages (like hair

follicles and sebaceous glands). This leads to higher, more variable concentrations that may not correlate

well with the drug's actual efficacy [1].

Q4: For which type of drugs is dOFM particularly advantageous?

A4: dOFM is a robust method for a wide range of drugs. It was developed as an alternative to techniques like

dermal microdialysis (dMD), which has a major limitation in accurately sampling lipophilic drugs,

presumably due to high protein binding. dOFM overcomes this drawback, making it suitable for a broader

spectrum of drug properties [1].
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Troubleshooting Guide

Issue Potential Cause Suggested Solution

High variability in dOFM

concentration readings
between probes.

Improper probe placement,

tissue reaction, or clogging.

Standardize insertion technique; use

probes from a single manufacturing lot;
include internal reference standards.

Biopsy results show high
drug concentration but no

pharmacological effect.

Measurement includes a
high proportion of drug that

is bound or not bioavailable.

Cross-validate with dOFM to determine
the unbound, active concentration. Use

biopsy data with caution for efficacy
conclusions.

Discrepancy between ex vivo
and in vivo dOFM data.

Lack of active blood and
lymph clearance in ex vivo

models.

Prioritize data from in vivo models, as
they reflect the full physiological

context, including absorption and
clearance.

Key Technical Considerations

The provided evidence strongly supports the use of dOFM for assessing target tissue concentrations of

brepocitinib. When planning your experiments:

Prioritize dOFM when the goal is to determine the pharmacologically active (unbound) drug
concentration at the site of action.
Interpret biopsy data with caution, as it represents total drug and may overestimate the

bioavailable fraction.
The pig model is a robust and reproducible preclinical system for these investigations due to the

anatomical and permeability similarities between pig and human skin [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s539196?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879402/
https://www.smolecule.com/products/s539196?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s539196?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


1. Study of Comparative Pharmacokinetics Between Topical... Dermal [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Brepocitinib dermal biopsy vs dOFM concentration accuracy].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b539196#brepocitinib-dermal-biopsy-vs-dofm-concentration-

accuracy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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